molecular formula C7H9ClN4O2 B11890173 6-chloro-5-nitro-N-propylpyrimidin-4-amine CAS No. 326831-74-7

6-chloro-5-nitro-N-propylpyrimidin-4-amine

Katalognummer: B11890173
CAS-Nummer: 326831-74-7
Molekulargewicht: 216.62 g/mol
InChI-Schlüssel: JAQFNGADDHFSFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-5-nitro-N-propylpyrimidin-4-amine is a chemical compound with the molecular formula C7H9ClN4O2 and a molecular weight of 216.62 g/mol . It is characterized by the presence of a chloro group at the 6th position, a nitro group at the 5th position, and a propylamine group at the 4th position of the pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-nitro-N-propylpyrimidin-4-amine typically involves the reaction of 4,6-dichloro-5-nitropyrimidine with propylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving multiple purification steps to remove impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-5-nitro-N-propylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar solvent at elevated temperatures.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride are used.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with an amine can yield a different pyrimidine derivative.

    Reduction Reactions: Reduction of the nitro group yields 6-chloro-5-amino-N-propylpyrimidin-4-amine.

Wissenschaftliche Forschungsanwendungen

6-chloro-5-nitro-N-propylpyrimidin-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-chloro-5-nitro-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and propylamine groups contribute to the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-chloro-5-nitropyrimidin-4-amine: Lacks the propyl group, which may affect its reactivity and biological activity.

    5-nitro-N-propylpyrimidin-4-amine: Lacks the chloro group, which may influence its chemical properties and interactions.

Uniqueness

6-chloro-5-nitro-N-propylpyrimidin-4-amine is unique due to the presence of both chloro and nitro groups, along with the propylamine moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

326831-74-7

Molekularformel

C7H9ClN4O2

Molekulargewicht

216.62 g/mol

IUPAC-Name

6-chloro-5-nitro-N-propylpyrimidin-4-amine

InChI

InChI=1S/C7H9ClN4O2/c1-2-3-9-7-5(12(13)14)6(8)10-4-11-7/h4H,2-3H2,1H3,(H,9,10,11)

InChI-Schlüssel

JAQFNGADDHFSFM-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=C(C(=NC=N1)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.